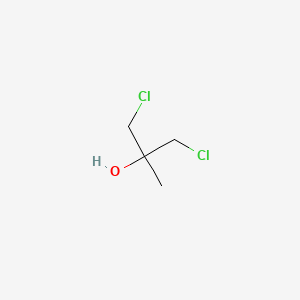
1-Tert-butylpyrene
Übersicht
Beschreibung
1-Tert-butylpyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . Pyrene and its derivatives captivate researchers due to their versatile properties and potential applications across various scientific domains . Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies .
Synthesis Analysis
The synthesis of 1-Tert-butylpyrene involves bromination reactions. For instance, 1-bromo-7-tert-butylpyrene can be obtained by employing Br2 in CH2Cl2 solvent, which resulted in yields ranging from 72% to 88% across temperatures ranging from −78 °C to room temperature .
Molecular Structure Analysis
The molecular structure of 1-Tert-butylpyrene is similar to that of pyrene, with the addition of a tert-butyl group. The distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .
Chemical Reactions Analysis
The bromination mechanism of 2-tert-butylpyrene (1), which regioselectively affords mono, di, tri, and tetra-bromopyrenes, has been probed by theoretical calculation and detailed experimental methods . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 1-Tert-butylpyrene
Catalytic Processes and Functional Derivatives
- Feng et al. (2015) explored the bromination of 2-tert-butylpyrene, leading to various bromopyrenes. This research highlights the potential of 1-tert-butylpyrene in catalytic processes, particularly in the presence of iron powder to enhance regioselectivity. The study contributes to the understanding of substitution reactions in pyrene derivatives (Feng et al., 2015).
Photophysical Properties
- Yamato et al. (2013) synthesized butterfly-shaped 1,3,5,9-tetraarylpyrenes with a 7-tert-butyl group. These compounds exhibit high fluorescence and stability, demonstrating the application of 1-tert-butylpyrene in developing blue-emitting monomers for optoelectronics (Yamato et al., 2013).
Sensors and Detection Applications
- Kowser et al. (2017) developed a dual fluorescent chemosensor based on 7-tert-butylpyrene-1-azine-salicylaldehyde, demonstrating its potential in detecting Zn2+ ions. This underscores the role of 1-tert-butylpyrene derivatives in creating sensors for specific ions (Kowser et al., 2017).
Organic Optoelectronic Applications
- El-Assaad et al. (2020) reported a green oxidation method for 2,7-di-tert-butylpyrene, yielding compounds for organic optoelectronic applications. This research signifies the importance of environmentally friendly approaches in synthesizing key building blocks for optoelectronics from 1-tert-butylpyrene derivatives (El-Assaad et al., 2020).
- Applications**
- De Silva et al. (2021) synthesized novel organic heterocyclic compounds using 7-tert-butylpyrene for potential use as blue OLED emitters. Their research demonstrates the application of 1-tert-butylpyrene derivatives in developing advanced materials for OLED technology (De Silva et al., 2021).
- Dielectric Properties in Polymer Science
- Abdel-Razik et al. (2011) investigated the dielectric properties of polymers derived from 2,7-di-tert-butylpyrene. This research showcases the significance of 1-tert-butylpyrene in the field of polymer science, particularly in understanding the dielectric behavior of novel polymers (Abdel-Razik et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of 1-Tert-butylpyrene involve advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Eigenschaften
IUPAC Name |
1-tert-butylpyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQPEGHHZLRXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208216 | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylpyrene | |
CAS RN |
59527-71-8 | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

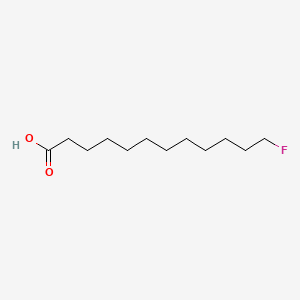
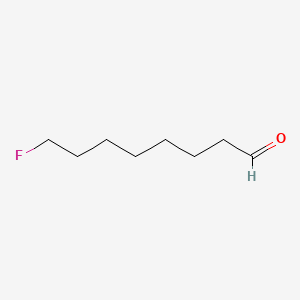
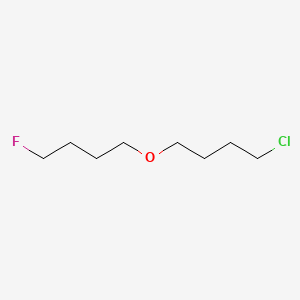
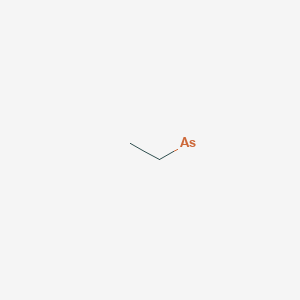
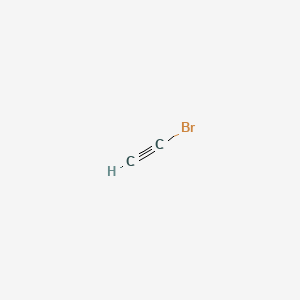
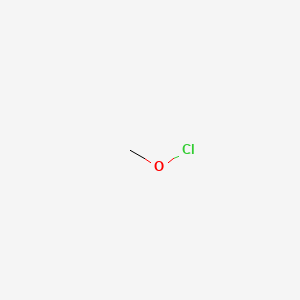
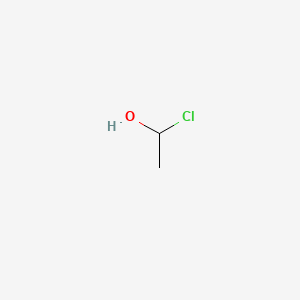



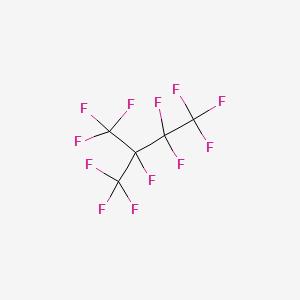
![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)
